3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid
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Overview
Description
3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid is a synthetic organic compound Structurally, it features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid can be achieved through multi-step organic reactions. A common approach includes the condensation of ethyl 4-methoxyphenylacetate with a suitable aldehyde to form an intermediate, which then undergoes cyclization to form the pyrrole ring. The final step involves the introduction of a propanoic acid group through various chemical reactions. These steps typically require reagents such as acids, bases, and oxidizing agents, under controlled temperatures and pressures.
Industrial Production Methods: : In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. The process optimization includes the use of larger reaction vessels, automation of reagent addition, and continuous monitoring of reaction parameters to ensure consistency and yield. Safety protocols are critical due to the handling of hazardous chemicals and the need to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, where the ethoxycarbonyl group can be converted into a carboxyl group, resulting in changes in its reactivity and potential biological activity.
Reduction: : Reduction reactions can target the carbonyl groups present in the molecule, potentially transforming them into alcohols or other reduced forms.
Substitution: : The aromatic ring of the compound allows for electrophilic substitution reactions, introducing various functional groups that can alter its properties.
Common Reagents and Conditions: : Common reagents for these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminium hydride for reduction. Substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce carboxylic acid derivatives, while reduction can yield alcohols or alkanes. Substitution reactions typically introduce new functional groups onto the aromatic ring, potentially enhancing its bioactivity or chemical properties.
Scientific Research Applications
Chemistry: : In chemistry, 3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid is used as a building block for synthesizing more complex molecules. It is particularly valuable in the synthesis of heterocyclic compounds and in studies involving aromatic substitution reactions.
Biology and Medicine: : The compound is investigated for its potential biological activity, including its role as a pharmacophore in drug development. Its structure allows for interaction with various biological targets, making it a candidate for designing new therapeutic agents.
Industry: : Beyond its academic and pharmaceutical applications, this compound can be used in the synthesis of specialty chemicals, polymers, and other materials that benefit from its unique chemical properties.
Mechanism of Action
The mechanism by which 3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pyrrole ring and the ethoxycarbonyl group are key functional areas that enable binding and modulation of target activity. Pathways involved may include signal transduction cascades, metabolic processes, or gene expression regulation, depending on the specific application.
Comparison with Similar Compounds
Compared to similar compounds, 3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid stands out due to its unique combination of functional groups and structural features. Similar compounds might include:
3-(4-Methoxyphenyl)-2-methyl-1H-pyrrole
Ethyl 4-methoxyphenylacetate
5-(4-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
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Properties
IUPAC Name |
3-[3-ethoxycarbonyl-5-(4-methoxyphenyl)-2-methylpyrrol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-4-24-18(22)15-11-16(13-5-7-14(23-3)8-6-13)19(12(15)2)10-9-17(20)21/h5-8,11H,4,9-10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVUJDSVGSAIGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)OC)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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